Tosufloxacin tosylate
Overview
Description
Tosufloxacin tosylate is a synthetic fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against both gram-positive and gram-negative bacteria. This compound is used to treat various infections, including respiratory, urinary, and gastrointestinal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tosufloxacin tosylate is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of tosufloxacin with p-toluenesulfonic acid to form the tosylate salt. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and solvent composition to maximize yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Tosufloxacin tosylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered chemical and pharmacological properties .
Scientific Research Applications
Tosufloxacin tosylate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying fluoroquinolone antibiotics.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Utilized in clinical research to develop new antibacterial therapies.
Industry: Applied in the pharmaceutical industry for the production of antibacterial drugs
Mechanism of Action
Tosufloxacin tosylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
- Ofloxacin
- Ciprofloxacin
- Levofloxacin
Comparison: Tosufloxacin tosylate is unique among fluoroquinolones due to its high efficacy against a broad spectrum of bacteria, including those resistant to other fluoroquinolones. It also has a favorable safety profile compared to some other fluoroquinolones .
Biological Activity
Tosufloxacin tosylate (TFLX) is a synthetic fluoroquinolone antibiotic developed primarily for its antibacterial properties. This compound has garnered attention due to its broad spectrum of activity against various bacterial pathogens, particularly in treating respiratory and urinary tract infections. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.
This compound is the tosylate salt of A-60969, classified as a new quinolone antibacterial agent. Its molecular formula is and it functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .
Antibacterial Spectrum
TFLX exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli, Pseudomonas aeruginosa, and Enterobacteriaceae.
- Other pathogens : Demonstrated efficacy against anaerobic bacteria, Chlamydia, and Mycoplasma species .
Comparative Activity
A comparative analysis of TFLX with other fluoroquinolones reveals its superior activity against certain pathogens. Table 1 summarizes the in vitro activities of TFLX compared to other fluoroquinolones:
Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Tosufloxacin | High | Moderate |
Ciprofloxacin | Moderate | High |
Ofloxacin | Low | Moderate |
Temafloxacin | Low | Moderate |
Pharmacokinetics
Tosufloxacin is characterized by high plasma levels when administered orally or subcutaneously. However, its low water solubility poses challenges for intravenous formulations . Recent studies have explored the use of hydroxypropyl-β-cyclodextrin inclusion complexes to enhance the solubility and stability of TFLX, showing promising results in vitro .
Crystal Nephropathy
A significant case study highlighted the potential adverse effects associated with long-term use of TFLX. An 83-year-old female patient developed crystal nephropathy after prolonged exposure to TFLX, leading to renal dysfunction. Mass spectrometry confirmed the deposition of TFLX crystals in renal tissue, demonstrating a direct link between the drug and renal impairment. The patient's condition improved following the withdrawal of TFLX and steroid therapy .
Hepatic Effects
Another case reported elevated liver enzyme levels in a patient undergoing treatment for muscle-invasive bladder cancer with TFLX. This finding suggests that while TFLX is effective as an antibacterial agent, it may also pose risks for hepatic toxicity .
Research Findings
Research has consistently shown that TFLX is effective against a wide range of bacterial isolates. A study involving 945 aerobic bacterial isolates indicated that TFLX's activity was comparable to that of ciprofloxacin against Enterobacteriaceae and Pseudomonas species . Furthermore, TFLX has been noted for its anti-inflammatory properties, making it a valuable option in treating infections where inflammation plays a significant role .
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
Record name | Tosufloxacin toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-94-6, 115964-29-9 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin tosilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosufloxacin toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSUFLOXACIN TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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